molecular formula C15H19N5O3 B2965121 2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-95-6

2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2965121
M. Wt: 317.349
InChI Key: AELUEAIIYAOXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,7,8-Tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione, commonly known as TOI-1236, is a compound that belongs to the family of purine derivatives. It is a potent inhibitor of cyclic nucleotide phosphodiesterase (PDE) and has been shown to have potential therapeutic applications for various diseases.

Scientific Research Applications

Mesoionic Purinone Analogs Synthesis

Mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, are synthesized from 4-amino-l-methylpyrimidin-6-ones. These analogs predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions to produce acetamides. Their reaction with dimethyl acetylene dicarboxylate results in triazacyclopent-[cd]indene via 1,3-dipolar cycloaddition (Coburn & Taylor, 1982).

Nucleophilic Reactions with Tetramethylcyclobutanedione

The reaction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione with various nucleophiles depends on reaction conditions, steric factors, and nucleophilicity. In reactions with primary amines, an N-substituted imine intermediate is formed, hydrolyzing to the corresponding amide in the presence of water. The reaction of diamines with the dione synthesizes imidazolines and dihydropyrimidines (Hansen & Demarco, 1969).

Central Activity of Imidazo[2,1‐f]purine‐2,4‐dione Derivatives

Two new imidazo[2,1‐f]purine‐2,4‐dione derivatives act as presynaptic 5HT1A receptor agonists and postsynaptic 5HT1A, 5HT2A, and D2 receptor antagonists. These compounds show antipsychotic, antidepressant‐, and anxiolytic‐like properties in animal tests, compared with the effects of ziprasidone (Partyka et al., 2014).

Oxidative Carbon-Nitrogen Bond Formation

Carbon tetrabromide mediated oxidative C-N bond formation of 2-aminopyridines or 2-aminopyrimidines with β-keto esters or 1,3-diones leads to complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines under mild, metal-free conditions (Huo et al., 2016).

Hepatoprotective Activity of Imidazo[1,2-c]pyrimido[5,4-e]pyrimidines

Novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and tetraazaacenaphthene-3,6-diones from cyclic ketene aminals and alkyl or aryl isothiocyanate via tandem addition-cyclization reactions is shown. Some compounds screened exhibited hepatoprotective activity, with one found most effective (Ram et al., 2002).

properties

IUPAC Name

2,4,7,8-tetramethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-7-8(2)20-11-12(17(5)15(23)18(6)13(11)22)16-14(20)19(7)9(3)10(4)21/h9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELUEAIIYAOXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6485017

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